4-(Diethoxyphosphoryl)butanoic acid

Übersicht

Beschreibung

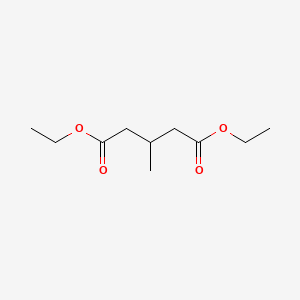

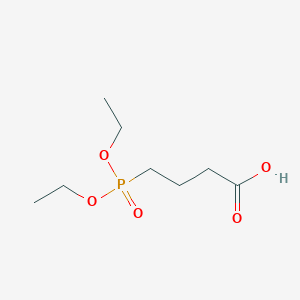

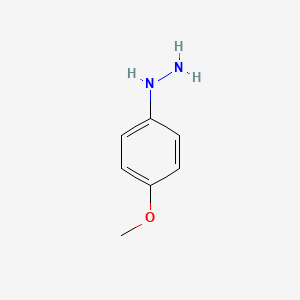

4-(Diethoxyphosphoryl)butanoic acid, also known as DEPBA, is a chemical compound. It has a molecular formula of C8H17O5P . The molecule contains a total of 30 bonds, including 13 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 phosphonate .

Synthesis Analysis

The synthesis of 4-(Diethoxyphosphoryl)butanoic acid involves complex chemical reactions. A paper from the Royal Society of Chemistry provides a detailed synthesis process, including NMR analysis . Another paper discusses the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of 4-(Diethoxyphosphoryl)butanoic acid is characterized by a total of 30 bonds. It includes 13 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 phosphonate .Wissenschaftliche Forschungsanwendungen

Nanowarming Cryopreserved Samples

4-(Diethoxyphosphoryl)butanoic acid: is utilized in the coating of iron oxide nanoparticles (IONPs) for nanowarming cryopreserved samples. This process is crucial for new preservation technologies that may allow for organ banking similar to blood and biomaterial banking. The compound acts as a small molecule phosphonate linker (PLink), which contains a phosphonate ‘anchor’ for high irreversible binding to iron oxide and a carboxylic acid ‘handle’ for ligand attachment .

Synthesis of Phosphonate Coatings

The compound is involved in the synthesis of phosphonate coatings for commercial nanoparticles. These coatings are designed to improve the colloidal stability and decrease aggregation in both water and cryoprotective agents (CPAs), extending the stability from minutes to up to 6 days .

Drug Delivery Systems

In the field of drug delivery, 4-(Diethoxyphosphoryl)butanoic acid can be used to modify the surface of drug carriers, enhancing their solubility and stability. This modification can potentially improve the efficacy of drug delivery systems .

Trace Metal Determination

The compound has applications in trace metal determination. It can be used to synthesize reagents or functionalize surfaces that bind to specific metals, aiding in their extraction and quantification .

Nanomaterial Synthesis

4-(Diethoxyphosphoryl)butanoic acid: plays a role in the synthesis of new nanomaterials. Its functional groups can be used to control the growth and properties of nanomaterials, which are essential for various technological applications .

Electrochemistry

In electrochemistry, the compound can be used to modify electrodes or as a component in electrolytes. These modifications can enhance the performance of electrochemical reactions, which is beneficial for energy storage and conversion .

Safety and Hazards

Wirkmechanismus

Target of Action

It has been shown that the compound can selectively enter electrophilic substitution reactions at certain positions .

Mode of Action

The compound, specifically ethyl 4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate, has been shown to selectively enter electrophilic substitution reactions at the position 2 . This suggests that the compound may interact with its targets through electrophilic substitution, leading to changes in the targets .

Biochemical Pathways

The compound’s ability to enter electrophilic substitution reactions suggests it may influence pathways involving electrophilic targets .

Result of Action

Its ability to enter electrophilic substitution reactions suggests it may induce changes at a molecular level .

Eigenschaften

IUPAC Name |

4-diethoxyphosphorylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h3-7H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHMQUIASGRBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344422 | |

| Record name | 4-(Diethoxyphosphoryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diethoxyphosphoryl)butanoic acid | |

CAS RN |

38694-48-3 | |

| Record name | 4-(Diethoxyphosphoryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt](/img/structure/B1593774.png)

![2-[(o-Nitrophenyl)azo]acetoacetanilide](/img/structure/B1593778.png)